molecular formula C9H8ClNO3 B12837723 (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol

(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol

Cat. No.: B12837723
M. Wt: 213.62 g/mol
InChI Key: FUJWOXYVUGNWGW-OWOJBTEDSA-N
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Description

(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal.

    Reduction: The final step involves the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal or (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid.

    Reduction: (E)-3-(4-Chloro-3-aminophenyl)prop-2-en-1-ol.

    Substitution: (E)-3-(4-Amino-3-nitrophenyl)prop-2-en-1-ol or (E)-3-(4-Thio-3-nitrophenyl)prop-2-en-1-ol.

Scientific Research Applications

(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, contributing to the development of colorants with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may facilitate binding to specific protein sites, enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Bromo-3-nitrophenyl)prop-2-en-1-ol: Similar structure but with a bromo group instead of a chloro group.

    (E)-3-(4-Chloro-3-aminophenyl)prop-2-en-1-ol: Similar structure but with an amino group instead of a nitro group.

    (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of an alcohol group.

Uniqueness

(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8ClNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h1-4,6,12H,5H2/b2-1+

InChI Key

FUJWOXYVUGNWGW-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/CO)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C=CCO)[N+](=O)[O-])Cl

Origin of Product

United States

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